8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 4-methoxyphenylisocyanate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of bioreactors, such as those containing lipase from Serratia marcescens, has been proposed for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines .
Scientific Research Applications
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylisocyanate: A related compound with similar structural features.
2-Methoxyphenyl isocyanate: Another related compound used in similar chemical reactions.
7,3′-Dihydroxy-4′-methoxy-8-methylflavan: A compound with similar methoxy groups but different core structure.
Uniqueness
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific arrangement of methoxy groups and the pyrazoloquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-8-4-17(5-9-19)15-29-16-23-25(18-6-10-20(31-2)11-7-18)27-28-26(23)22-14-21(32-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXKZZGIYLIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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